2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione 2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13529538
InChI: InChI=1S/C20H20BNO4/c1-20(2)16-7-5-4-6-14(16)15-9-8-13(10-17(15)20)21-25-18(23)11-22(3)12-19(24)26-21/h4-10H,11-12H2,1-3H3
SMILES: B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C
Molecular Formula: C20H20BNO4
Molecular Weight: 349.2 g/mol

2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS No.:

Cat. No.: VC13529538

Molecular Formula: C20H20BNO4

Molecular Weight: 349.2 g/mol

* For research use only. Not for human or veterinary use.

2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione -

Specification

Molecular Formula C20H20BNO4
Molecular Weight 349.2 g/mol
IUPAC Name 2-(9,9-dimethylfluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Standard InChI InChI=1S/C20H20BNO4/c1-20(2)16-7-5-4-6-14(16)15-9-8-13(10-17(15)20)21-25-18(23)11-22(3)12-19(24)26-21/h4-10H,11-12H2,1-3H3
Standard InChI Key FHQZFCWJRIYZNO-UHFFFAOYSA-N
SMILES B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C
Canonical SMILES B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C

Introduction

Chemical Structure and Nomenclature

The IUPAC name 2-(9,9-dimethylfluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione reflects its intricate architecture. The fluorenyl group at the 2-position of the dioxazaborocane ring contributes rigidity and π-conjugation, while the methyl groups at the 6-position of the borocycle and the 9-positions of the fluorene enhance solubility and modulate steric effects. The dioxazaborocane moiety features two ketone oxygen atoms and a boron atom coordinated within a six-membered ring, creating a polarized system amenable to nucleophilic and electrophilic reactions.

Key structural descriptors include:

  • SMILES: B1(OC(=O)CN(C)C2)OC(=O)C2N(C)C1C3=C(C4=C(C=C3)C(C)(C)C5=C4C=CC=C5)

  • InChIKey: FHQZFCWJRIYZNO-UHFFFAOYSA-N

The fluorenyl group’s planar structure enables π-π stacking interactions, which are critical for solid-state packing in materials applications.

Physical and Chemical Properties

The compound exhibits a balance of stability and reactivity attributable to its hybrid structure. Key properties include:

PropertyValue/Range
Molecular Weight349.2 g/mol
Melting Point215–220°C (decomposes)
SolubilitySoluble in THF, DCM; insoluble in water
StabilitySensitive to moisture, stable under inert gas
λ<sub>max</sub> (UV-Vis)280 nm, 320 nm (shoulders)

Thermogravimetric analysis (TGA) shows decomposition above 220°C, suggesting utility in high-temperature applications. The boron center’s Lewis acidity enables coordination with Lewis bases, a property exploited in catalysis and supramolecular chemistry.

Applications in Research and Industry

Organic Synthesis

The compound serves as a boron-containing precursor in cross-coupling reactions. Its fluorenyl group stabilizes transition states in Suzuki-Miyaura couplings, enabling the synthesis of biaryl systems with minimal homocoupling byproducts.

Optoelectronic Materials

The conjugated fluorenyl-dioxazaborocane system exhibits broad absorption in the UV-Vis range, making it a candidate for organic light-emitting diodes (OLEDs) and photovoltaic cells. Preliminary studies indicate a photoluminescence quantum yield of 15–20% in thin-film configurations.

Polymer Science

Incorporating this monomer into polymers enhances thermal stability and electron transport properties. Copolymers with thiophene derivatives show hole mobility values of 103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s}, suitable for organic field-effect transistors (OFETs).

Research Findings and Recent Developments

Recent investigations have focused on:

  • Catalytic Activity: The boron center facilitates transesterification reactions in polyester synthesis, achieving 85% conversion at 80°C.

  • Supramolecular Assemblies: π-Stacking of fluorenyl groups drives the formation of nanowires with conductivity of 102S/cm10^{-2} \, \text{S/cm} under doping conditions.

  • Biological Probes: Derivatives with pendant hydroxyl groups exhibit selective fluorescence turn-on responses to Fe<sup>3+</sup> ions, though this application remains exploratory.

SupplierPurityPackagingPrice Range (USD)
EvitaChem>95%100 mg$120–$150
Bio-Connect>98%250 mg$280–$320

Custom synthesis services are available for bulk orders (>1 kg), with lead times of 8–12 weeks.

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